molecular formula C23H22N2O3S B11294146 2-amino-6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11294146
M. Wt: 406.5 g/mol
InChI Key: KNWJOUKQAAKKEU-UHFFFAOYSA-N
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Description

2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(4-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a thiazolyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(4-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Amination and Alkylation: The amino group and the ethyl group can be introduced through nucleophilic substitution reactions using appropriate amines and alkyl halides.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be added through an etherification reaction using a phenol derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(4-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazolyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the thiazolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the thiazolyl group, while reduction may produce hydroxyl derivatives of the chromen-4-one core.

Scientific Research Applications

2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(4-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(4-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.

    2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-HYDROXY-4H-CHROMEN-4-ONE:

Uniqueness

The presence of the methoxyphenyl group in 2-AMINO-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(4-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE contributes to its unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and may enhance its utility in various scientific and industrial applications.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-amino-6-ethyl-7-[(4-methylphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C23H22N2O3S/c1-4-16-9-17-19(10-18(16)27-11-15-7-5-13(2)6-8-15)28-22(24)20(21(17)26)23-25-14(3)12-29-23/h5-10,12H,4,11,24H2,1-3H3

InChI Key

KNWJOUKQAAKKEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=C(C2=O)C4=NC(=CS4)C)N

Origin of Product

United States

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